molecular formula C15H14N2O3S B2903688 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034251-08-4

1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2903688
CAS No.: 2034251-08-4
M. Wt: 302.35
InChI Key: LETUKUILOMTMFQ-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique structure combining bifuran and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,3’-bifuran-5-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable amine and a urea derivative. The reaction conditions often include:

  • Solvent: Commonly used solvents include dichloromethane or ethanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control over reaction conditions.
  • Purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may:

  • Bind to enzymes or receptors, inhibiting or activating their function.
  • Interact with DNA or RNA, affecting gene expression.
  • Modulate signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

    1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea moiety.

    1-([2,3’-Bifuran]-5-ylmethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 1-([2,3’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of bifuran and thiophene rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(17-9-13-2-1-7-21-13)16-8-12-3-4-14(20-12)11-5-6-19-10-11/h1-7,10H,8-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETUKUILOMTMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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